N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-13-5-3-6-14(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-1-2-7-15(12)21/h1-8,11H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOUPCGHEIPZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolopyrimidine intermediate.
Attachment of the Chlorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorophenyl group to the core structure.
Thioacetamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
The compound N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex chemical structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer activities. The target compound has been evaluated for its ability to inhibit specific kinases associated with cancer proliferation. For instance, studies have shown that related compounds can effectively inhibit polo-like kinase 1 (Plk1), a critical target in various cancers. The inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. A study highlighted the effectiveness of certain pyrimidine derivatives against bacterial strains, suggesting that similar structures could be explored for their antibacterial and antifungal activities. The incorporation of the triazole moiety may enhance the compound's ability to penetrate microbial cell walls, thereby improving its efficacy .
Antiviral Properties
Recent findings have suggested that derivatives of the compound may possess antiviral properties. Research into novel pyrimidine derivatives has indicated activity against viral pathogens, which could be attributed to the unique structural features of the triazole and pyrimidine components. This opens avenues for developing antiviral medications targeting specific viral pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that:
- Substituent Variability : Altering substituents on the triazole or pyrimidine rings can significantly affect potency and selectivity against biological targets.
- Linker Length and Composition : The length and chemical nature of linkers connecting different moieties can influence solubility and bioavailability.
- Functional Group Modifications : Modifications such as halogenation or alkylation have been shown to enhance binding affinity to target proteins.
These insights guide further modifications to improve therapeutic efficacy.
Case Study 1: Anticancer Activity
A study investigated a series of triazole-pyrimidine derivatives for their anticancer effects on various cell lines. The results demonstrated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cells, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of related pyrimidine derivatives. The findings revealed that certain compounds exhibited potent activity against resistant bacterial strains, suggesting that modifications similar to those in this compound could lead to effective new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The 2-fluorobenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ) . Chlorophenyl vs. morpholinomethylbenzyl: Chlorophenyl groups improve lipophilicity and membrane permeability, whereas morpholine derivatives (e.g., ) enhance aqueous solubility .
Thioether vs. Amino Linkages: The thioacetamide group (-S-CH2-C(O)NH-) in the target compound may confer greater resistance to enzymatic cleavage compared to amino-linked analogs (e.g., NH-CH2-CH2- in ) .
Synthetic Accessibility :
- Yields for triazolo[4,5-d]pyrimidine derivatives vary significantly (14.8–89.9%) based on substituent complexity. The target compound’s synthesis would likely require optimized coupling conditions due to steric hindrance from the 2-fluorobenzyl group .
Research Findings and Implications
- Kinase Inhibition: Analogs with propylthio or benzo[d]oxazol-2-ylthio substituents () exhibit IC50 values in the nanomolar range, suggesting the target compound may share similar potency .
- Thermal Stability : Higher melting points (e.g., 140–141°C in ) correlate with crystalline packing efficiency, which is influenced by halogen substituents (Cl, F) .
Biological Activity
N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazolopyrimidine Core : The initial step typically includes the reaction of 2-fluorobenzyl with a suitable precursor to form the triazole ring fused with a pyrimidine.
- Thioacetylation : The resulting compound undergoes thioacetylation to introduce the thioacetamide functionality.
- Chlorination : The introduction of the 3-chloro substituent on the phenyl ring can be achieved through electrophilic aromatic substitution.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown:
- IC50 Values : Compounds with similar structures reported IC50 values in the low nanomolar range against HeLa cells (around 60 nM) and other cancer lines like A549 and MDA-MB-231 .
- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through mitochondrial pathways .
Antiviral and Antifungal Activities
There is emerging evidence suggesting that pyrimidine derivatives can also exhibit antiviral and antifungal properties. For example:
- Activity Against Viruses : Some studies have reported that related compounds show activity against viral pathogens, although specific data for this compound is limited .
- Fungal Inhibition : Similar derivatives have demonstrated effectiveness against various fungal strains, indicating potential broad-spectrum antimicrobial activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the triazolopyrimidine scaffold:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Fluoro vs. Chloro | Fluoro generally increases potency |
| 7 | Aniline Substituents | Electron-withdrawing groups enhance activity |
| Acetamide Group | Variation in Alkyl Chain | Alters solubility and bioavailability |
Case Studies
- Cell Line Studies : In vitro studies using HeLa and A549 cell lines showed that modifications to the aniline substituent significantly impacted antiproliferative activity. The presence of electron-withdrawing groups at specific positions enhanced binding affinity to tubulin .
- In Vivo Models : Preliminary in vivo studies using zebrafish embryos indicated that these compounds could inhibit tumor growth effectively while displaying low toxicity profiles .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole Ring Formation : React 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent (e.g., thiourea derivatives) under nitrogen atmosphere at 80–100°C for 6–8 hours to form the triazole-thiol intermediate .
Acetamide Coupling : Treat the intermediate with 3-chlorophenyl isocyanate in dichloromethane (DCM) at 0–5°C for 2–3 hours, followed by slow warming to room temperature. Triethylamine is used to neutralize HCl byproducts .
Key Conditions : Strict temperature control during coupling (<5°C minimizes side reactions), anhydrous solvents, and nitrogen purging improve yields (typically 40–60%).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-fluorobenzyl protons appear as a doublet at δ 4.8–5.2 ppm, and thioether linkages show deshielded signals near δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 485.0521 for C₂₁H₁₅ClFN₅OS) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and thioamide (C-S stretch at ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311G++(d,p)) reveal frontier molecular orbitals. For example, a narrow HOMO-LUMO gap (~3.5 eV) suggests high reactivity, localized on the triazolo-pyrimidine core and thioacetamide moiety .
- Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites (e.g., negative potential at sulfur and fluorine atoms, guiding functionalization strategies) .
- Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts or FTIR peaks)?
- Methodological Answer :
- Solvent and Isotope Effects : Simulate NMR shifts using solvent-polarizable models (e.g., PCM in Gaussian) to account for DMSO-d₆ or CDCl₃ environments .
- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers. For example, rotational barriers in the 2-fluorobenzyl group may cause splitting in experimental NMR peaks not captured in static DFT .
- Error Analysis : Calculate root-mean-square deviations (RMSD) between computed and experimental IR peaks to identify systematic biases in functional groups .
Q. What strategies optimize catalytic reductive cyclization reactions for similar triazolo-pyrimidine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts with formic acid as a CO surrogate. For example, Pd/C (5 mol%) in DMF at 120°C achieves >70% yield in nitroarene cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro precursors, while additives like K₂CO₃ suppress side reactions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Q. How can crystallographic data inform the design of derivatives with improved stability or bioactivity?
- Methodological Answer :
- Hydrogen Bonding Analysis : In the crystal lattice, N–H···O interactions (e.g., N1–H1N···O1, 2.01 Å) stabilize the acetamide conformation. Disrupting these bonds via fluorination may enhance solubility .
- Packing Motifs : π-π stacking between triazolo-pyrimidine cores (3.8 Å interplanar distance) suggests derivatives with extended aromatic systems could improve stacking-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
